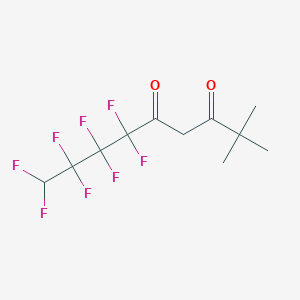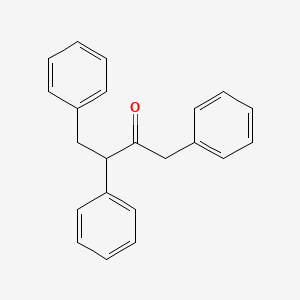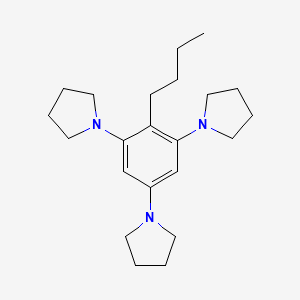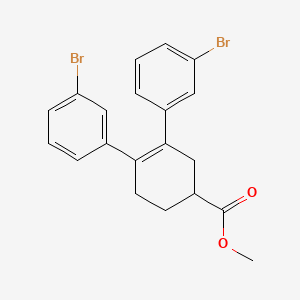
5-Ethyl-5-hydroxy-7-methylundecan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-hydroxy-7-methylundecan-6-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by reduction and hydroxylation steps. The reaction conditions typically include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction steps, and the process may be scaled up to produce large quantities of the compound efficiently.
化学反応の分析
Types of Reactions
5-Ethyl-5-hydroxy-7-methylundecan-6-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-ethyl-7-methylundecan-6-one or 5-ethyl-7-methylundecanoic acid.
Reduction: Formation of 5-ethyl-5-hydroxy-7-methylundecan-6-ol.
Substitution: Formation of 5-ethyl-5-chloro-7-methylundecan-6-one or 5-ethyl-5-amino-7-methylundecan-6-one.
科学的研究の応用
5-Ethyl-5-hydroxy-7-methylundecan-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 5-Ethyl-5-hydroxy-7-methylundecan-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-Ethyl-5-hydroxy-7-methylundecan-2-one
- 5-Ethyl-5-hydroxy-7-methylundecan-8-one
- 5-Ethyl-5-hydroxy-7-methylundecan-4-one
Comparison
5-Ethyl-5-hydroxy-7-methylundecan-6-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
特性
CAS番号 |
62759-48-2 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC名 |
5-ethyl-5-hydroxy-7-methylundecan-6-one |
InChI |
InChI=1S/C14H28O2/c1-5-8-10-12(4)13(15)14(16,7-3)11-9-6-2/h12,16H,5-11H2,1-4H3 |
InChIキー |
YNAHMPOCQHVFJA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)C(=O)C(CC)(CCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
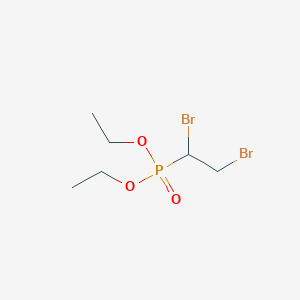


![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)

